N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
The compound appears to contain a biphenyl moiety, which is a structure consisting of two connected phenyl rings . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It’s notable as a starting material for the production of a host of other organic compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific functional groups. The biphenyl moiety might undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the biphenyl moiety in the compound is known to be a solid at room temperature, with a melting point of 69.2 °C .Scientific Research Applications
Synthesis and Biological Activity : Compounds with a 2-oxoimidazolidine ring, including derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one, have been noted for various biological activities. This includes the synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one which extends the series of potentially biologically active compounds (B. F. Kukharev et al., 2010).
Bioisosteric Replacement and Characterization : The study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) reveals the importance of bioisosteric replacement in research chemicals, indicating a potential avenue for exploring similar compounds (Gavin McLaughlin et al., 2016).
Diuretic Activity : A study on N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides demonstrates the potential of these compounds in screening for diuretic activity, suggesting possible medical applications (M. Yar & Zaheen Hasan Ansari, 2009).
Taste Modulation : Research into N-(1-methyl-4-oxoimidazolidin-2-ylidene) α-amino acids formed from creatinine and reducing carbohydrates shows their role as taste modulators, enhancing specific sensory experiences in food (C. Kunert et al., 2011).
Met Kinase Inhibition : A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors, highlighting their potential in cancer treatment (G. M. Schroeder et al., 2009).
PARP Inhibition : The optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors, including their efficacy and bioavailability, is significant in the development of new therapeutic agents (T. Penning et al., 2010).
Computational and Analytical Studies : A study involving the synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and related compounds includes both experimental and computational studies, indicating their potential in non-linear optical and molecular docking applications (R. Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its intended applications. For example, if it’s intended to be a fungicide, future research might focus on optimizing its structure to enhance its fungicidal activity . If it’s intended to be a drug, future research might focus on improving its efficacy and safety profile.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(25,13-21-18(24)22-12-11-20-17(22)23)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,25H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDNIGMWNQDJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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